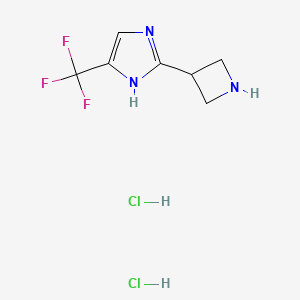
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and aldehydes or ketones.
Combination of the Rings: The azetidine and imidazole rings are combined through condensation reactions under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkylating agents
Hydrolysis: Acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学的研究の応用
Chemistry
In chemistry, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and imidazole rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- 2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 2-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
- N-(azetidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride stands out due to the presence of both the azetidine and imidazole rings. This dual-ring structure provides unique chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H10Cl2F3N3 |
|---|---|
分子量 |
264.07 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-3-12-6(13-5)4-1-11-2-4;;/h3-4,11H,1-2H2,(H,12,13);2*1H |
InChIキー |
HIRAOBFVGLZMQY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
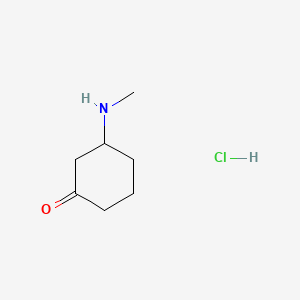
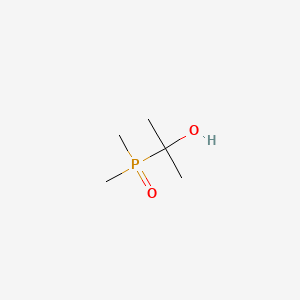

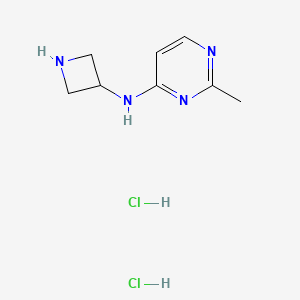

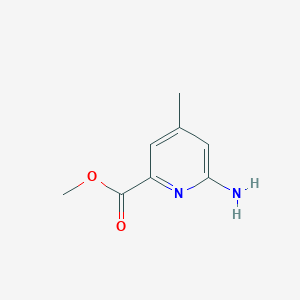
![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
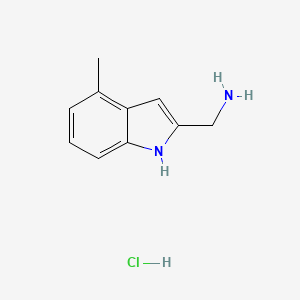
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
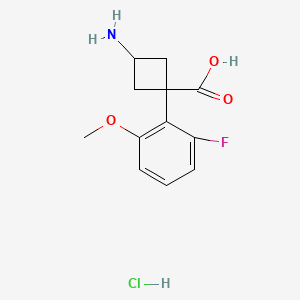
![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
